molecular formula C17H14F3N3O2 B3016754 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034275-41-5

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B3016754
CAS No.: 2034275-41-5
M. Wt: 349.313
InChI Key: HYNRLMBCINQBJN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound designed for research applications in medicinal chemistry. This molecule incorporates a pyrazole ring, a structure recognized in scientific literature as a versatile scaffold with diverse pharmacological potential . Pyrazole derivatives are frequently investigated for a range of biological activities, including antimicrobial and anticancer properties . The compound also features a benzamide group substituted with a trifluoromethyl group, a motif commonly employed in drug discovery to influence the molecule's metabolic stability, lipophilicity, and binding affinity . The structural combination of the furan, pyrazole, and trifluoromethylbenzamide groups suggests this compound may be of significant interest for biological screening. Research on analogous compounds has demonstrated promising activity against various pathogenic microorganisms and in cytotoxicity assays against cancer cell lines, such as lung cancer (A549) . The presence of the 1H-pyrazol-1-yl subunit indicates its potential for interaction with various enzymatic targets, making it a candidate for hit-to-lead optimization studies . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-25-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNRLMBCINQBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the pyrazole ring: This can be achieved through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Coupling reactions: The furan and pyrazole rings can be coupled to an ethyl chain through nucleophilic substitution or other suitable reactions.

    Formation of the benzamide core: The final step involves attaching the trifluoromethylbenzamide group to the coupled intermediate through amide bond formation, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound’s unique trifluoromethylbenzamide core is shared with several agrochemicals and pharmaceuticals. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Use/Activity Physicochemical Data Source
Target Compound Furan, pyrazole, trifluoromethyl Not explicitly stated Not available -
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, isopropoxy phenyl Fungicide MP: 102–103°C; MW: 323.3
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuranone Fungicide MP: 121–123°C; MW: 310.8
Example 53 () Pyrazolo[3,4-d]pyrimidin, fluorophenyl Anticancer (assumed) MP: 175–178°C; MW: 589.1
Key Observations:
  • Trifluoromethyl Group : Present in both the target compound and flutolanil, this group enhances resistance to metabolic degradation and improves membrane permeability .
  • Heterocyclic Moieties: The target compound’s furan and pyrazole rings contrast with cyprofuram’s tetrahydrofuranone and Example 53’s pyrazolo-pyrimidine core. Pyrazole derivatives are often associated with kinase inhibition or pesticidal activity, while furans may modulate solubility .

Physicochemical and Pharmacokinetic Properties

  • Melting Point (MP) : The target compound’s MP is unreported, but analogs like flutolanil (102–103°C) and Example 53 (175–178°C) suggest that bulky substituents (e.g., pyrazolo-pyrimidine) increase crystallinity .
  • Molecular Weight (MW) : The target compound’s MW is likely ~380–400 g/mol, intermediate between flutolanil (323.3) and Example 53 (589.1), indicating moderate bioavailability .

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines furan and pyrazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14F3N3O
  • Molecular Weight : 305.29 g/mol

The presence of the furan and pyrazole rings suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

1. Antimicrobial Activity

The furan and pyrazole rings are frequently associated with antimicrobial properties. Preliminary studies suggest that compounds containing these moieties demonstrate significant activity against a range of pathogens. The specific biological activity of this compound has not been extensively documented; however, similar compounds have shown promising results in inhibiting bacterial and fungal growth.

CompoundActivityReference
Pyrazole derivativesAntimicrobial
Furan-based compoundsAntifungal

2. Anticancer Activity

Research indicates that benzamide derivatives exhibit notable anticancer properties. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity.

CompoundCell LineIC50 (µM)Reference
Benzamide derivativeMCF-75.85
Pyrazole analogsA5493.42
Furan derivativesHCT1168.25

The mechanism of action for these anticancer effects may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

3. Enzyme Inhibition

The presence of specific functional groups in this compound suggests potential inhibitory effects on various enzymes. Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX), protein kinases, and others involved in inflammatory processes.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study on pyrazole derivatives highlighted their effectiveness against MCF-7 and A549 cell lines, with some compounds achieving IC50 values as low as 0.01 µM, indicating strong anticancer potential.
    "Compounds displayed significant cytotoxicity against cancer cell lines with IC50 values below 10 µM."
  • Enzyme Inhibition : Research has demonstrated that certain benzamide derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, further supporting their potential as anticancer agents.
  • Antimicrobial Efficacy : A review indicated that many furan-containing compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar activity.

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